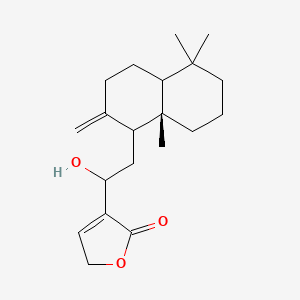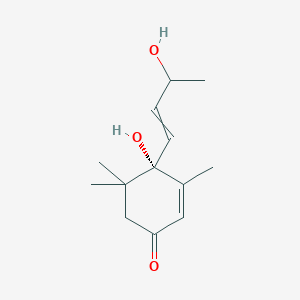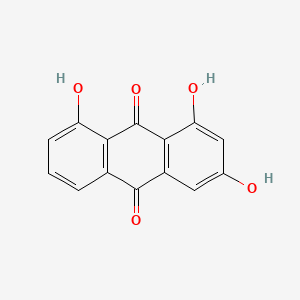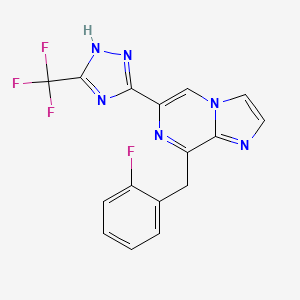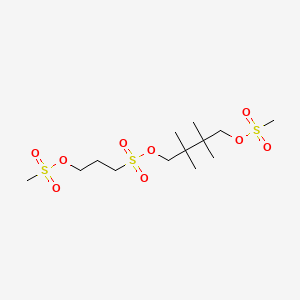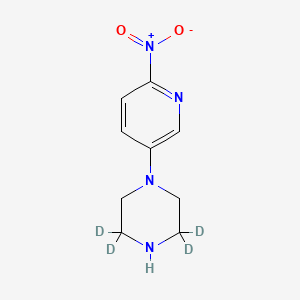
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-piperazine. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperazine ring. The deuterium atoms replace the hydrogen atoms at specific positions, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 6-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperazine Ring: The nitro-pyridine is then reacted with piperazine to form the desired compound. This step may involve the use of a base such as sodium hydroxide to facilitate the reaction.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-(6-Amino-3-pyridinyl)-piperazine-2,2,6,6-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Aplicaciones Científicas De Investigación
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 has several applications in scientific research:
Pharmacokinetics: Used as a tracer in metabolic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biological Studies: Employed in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Utilized in the design and synthesis of new therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industrial Applications: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Nitro-3-pyridinyl)-piperazine: The non-deuterated version of the compound.
4-(6-Amino-3-pyridinyl)-piperazine: A reduced form with an amino group instead of a nitro group.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: A tert-butyl carbamate-protected derivative.
Uniqueness
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic properties. This makes it particularly valuable in metabolic studies and drug development, where understanding the stability and behavior of the compound in biological systems is crucial.
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3,3,5,5-tetradeuterio-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2/i3D2,4D2 |
Clave InChI |
UBCDLQPOKISIDX-KHORGVISSA-N |
SMILES isomérico |
[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
SMILES canónico |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)

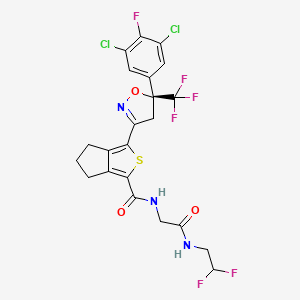
![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
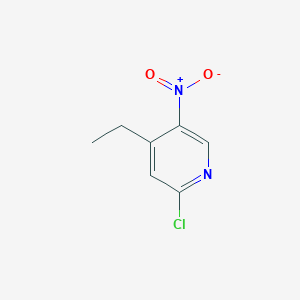
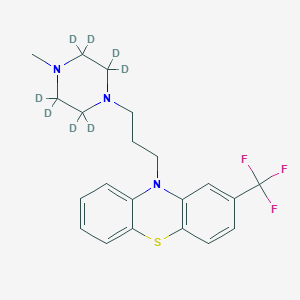
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)
